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molecular formula C16H11Cl2NO4 B8275462 2-(2,4-Dichlorophenoxymethyl)-benzoxazole-5-carboxylic acid methyl ester

2-(2,4-Dichlorophenoxymethyl)-benzoxazole-5-carboxylic acid methyl ester

Cat. No. B8275462
M. Wt: 352.2 g/mol
InChI Key: DWWSTJUYLYNTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08394799B2

Procedure details

To a solution of 2-(2,4-dichloro-phenoxymethyl)-benzooxazole-5-carboxylic acid methyl ester (60.0 mg, 0.17 mmol) in dimethyl sulfide (5 ml) and dichloromethane (5 ml) was added aluminum bromide (725.5 Mg, 2.72 mmol). The reaction mixture was stirred at room temperature for 2.5 h, after which water and 10% HCl were added. After stirring at room temperature for 1 h, the mixture was partitioned between ethyl acetate and water. The organic phase was washed with brine, dried (MgSO4 anh), and concentrated. The residue was purified by silica gel flash column chromatography (CH2Cl2:MeOH=4:1) to give 2-(2,4-dichloro-phenoxymethyl)-benzoxazole-5-carboxylic acid as a white solid (42.0 mg, 72.9% yield).
Quantity
2.72 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]2[O:12][C:11]([CH2:13][O:14][C:15]3[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][C:16]=3[Cl:22])=[N:10][C:9]=2[CH:23]=1)=[O:4].[Br-].[Al+3].[Br-].[Br-].O.Cl>CSC.ClCCl>[Cl:22][C:16]1[CH:17]=[C:18]([Cl:21])[CH:19]=[CH:20][C:15]=1[O:14][CH2:13][C:11]1[O:12][C:8]2[CH:7]=[CH:6][C:5]([C:3]([OH:4])=[O:2])=[CH:23][C:9]=2[N:10]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
60 mg
Type
reactant
Smiles
COC(=O)C=1C=CC2=C(N=C(O2)COC2=C(C=C(C=C2)Cl)Cl)C1
Name
Quantity
2.72 mmol
Type
reactant
Smiles
[Br-].[Al+3].[Br-].[Br-]
Name
Quantity
5 mL
Type
solvent
Smiles
CSC
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at room temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4 anh)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash column chromatography (CH2Cl2:MeOH=4:1)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC1=C(OCC=2OC3=C(N2)C=C(C=C3)C(=O)O)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 42 mg
YIELD: PERCENTYIELD 72.9%
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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